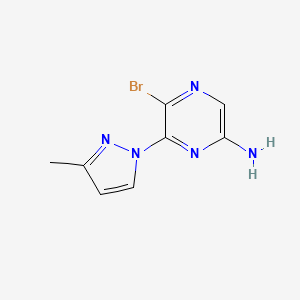![molecular formula C14H11BrFNO B2987522 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232825-37-4](/img/structure/B2987522.png)
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol is a biochemical compound used for proteomics research . It has a molecular formula of C14H11BrFNO and a molecular weight of 308.15 .
Molecular Structure Analysis
The molecular structure of 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol consists of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and a methyl group (CH3) attached to a phenol group . The exact spatial arrangement of these atoms and groups would be determined by the compound’s specific stereochemistry.Physical And Chemical Properties Analysis
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol has a molecular weight of 308.15 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally or found in specific scientific literature.Aplicaciones Científicas De Investigación
Versatile Sensors for Cation Detection
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol derivatives have been explored as fluorescence-active bromoaniline-based Schiff base chemosensors. These compounds have shown selective and notable detection capabilities for Cu²⁺ and Zn²⁺ ions. Furthermore, they have been used in the synthesis of metal complexes with remarkable CH...π/π...π stacking interactions, demonstrating their potential as multifunctional sensors. This includes applications in detecting Al³⁺ and Hg²⁺ via fluorescence quenching and constructing molecular memory devices, highlighting their significant multisensoric properties. Additionally, these complexes have shown promising DNA- and human serum albumin-binding efficacies, indicating their utility in bio-sensing and molecular recognition (Das et al., 2021).
Catalytic Applications and CO₂ Fixation
Compounds derived from 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol have been studied for their catalytic activities, especially in the chemical fixation of CO₂ into cyclic carbonates. Metal complexes synthesized from these ligands have shown effectiveness as catalysts for this purpose, indicating their potential in contributing to carbon capture and utilization strategies. Such applications are crucial in addressing environmental concerns related to CO₂ emissions and exploring sustainable chemical processes (Ikiz et al., 2015).
Antimicrobial and Anticancer Activities
Research into 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol derivatives has also highlighted their potential in medical applications, particularly in antimicrobial and anticancer activities. These compounds have been designed and synthesized with the aim of exploring their biological activities. Studies have shown that certain derivatives exhibit potent antimicrobial activities against various bacterial and fungal strains. Furthermore, there is evidence of these compounds inducing cell cycle arrest and apoptosis in human lung cancer cells, suggesting their potential as anticancer agents. This opens up possibilities for developing new therapeutic agents based on these chemical structures (Zhao et al., 2012; Guo et al., 2018).
Direcciones Futuras
The future directions for research involving 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol are not specified in the available sources. Given its use in proteomics research , potential future directions could include further studies to understand its biochemical properties and potential applications in various scientific fields.
Propiedades
IUPAC Name |
4-bromo-2-[(5-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHEOVRDFSYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

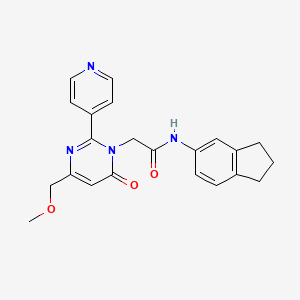
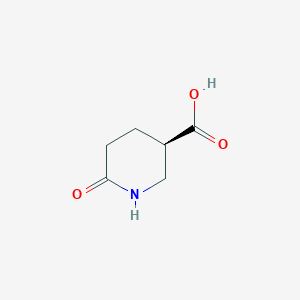
![(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2987442.png)
![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987443.png)
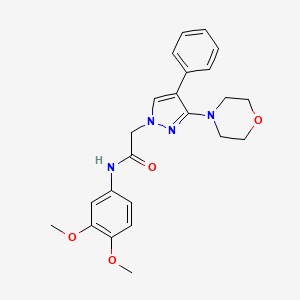
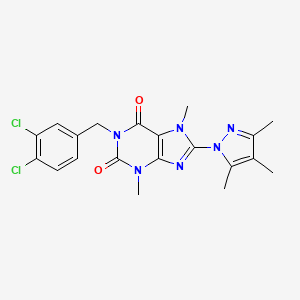
![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)
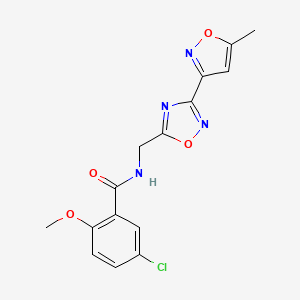
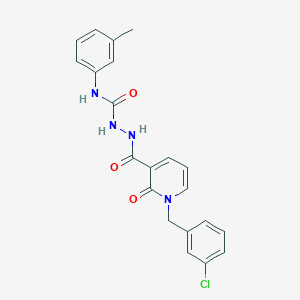
![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)
